molecular formula C21H22ClN3O4S B2884666 6-chloro-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 897471-05-5

6-chloro-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B2884666
CAS No.: 897471-05-5
M. Wt: 447.93
InChI Key: NPHVHLWAGXRHFL-UHFFFAOYSA-N
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Description

6-chloro-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chlorobenzo[d]thiazole moiety with a piperazine ring and a trimethoxyphenyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Mechanism of Action

Target of Action

Compounds with similar structures, such as arylpiperazine ligands, have been shown to bind to α1-ars, serotoninergic 5-ht1a, and dopaminergic receptors . These receptors play crucial roles in various physiological processes, including mood regulation, pain perception, and cardiovascular function.

Mode of Action

It’s worth noting that many non-steroidal anti-inflammatory drugs (nsaids) exert their effects through the inhibition of cyclooxygenase (cox) enzymes . COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which mediate inflammation and pain .

Biochemical Pathways

The compound may affect the arachidonic acid pathway, leading to a decrease in the production of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 . The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways .

Pharmacokinetics

The compound’s solubility in water, alcohol, and ether may influence its bioavailability and distribution within the body.

Result of Action

Compounds with similar structures have been shown to have anti-inflammatory and analgesic activities . These effects are likely due to the inhibition of COX enzymes and the subsequent decrease in prostaglandin production .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For instance, the compound’s solubility may be affected by the pH of the environment, which in turn can influence its absorption and distribution within the body .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the chlorobenzo[d]thiazole and trimethoxyphenyl intermediates. These intermediates are then coupled using a piperazine linker under controlled conditions. Common reagents used in the synthesis include chlorinating agents, thiazole precursors, and methoxy-substituted benzene derivatives. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-chloro-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucle

Properties

IUPAC Name

[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O4S/c1-27-16-10-13(11-17(28-2)19(16)29-3)20(26)24-6-8-25(9-7-24)21-23-15-5-4-14(22)12-18(15)30-21/h4-5,10-12H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHVHLWAGXRHFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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